molecular formula C10H12ClIN2S B1449274 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 2034156-71-1

6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No.: B1449274
CAS No.: 2034156-71-1
M. Wt: 354.64 g/mol
InChI Key: WQCVGBKNJOXSGA-UHFFFAOYSA-N
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Description

6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, also known as CPTIH, is an organic compound with a wide range of applications in scientific research. It is a derivative of the thiazole ring, a cyclic organic compound, and is part of the benzothiazole family. CPTIH has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders. It has also been studied for its ability to modulate the activity of several enzymes, including cyclooxygenase (COX) and phosphodiesterase (PDE). In addition, CPTIH has been investigated for its ability to interact with DNA and RNA, and to affect the expression of various genes.

Scientific Research Applications

Antimicrobial Activity

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide and its derivatives have been studied for their antimicrobial properties. A study synthesized derivatives of thiazolidin-4-one, which showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).

Chemical Properties and Reactivity

Research on the chemical properties and reactivity of compounds similar to this compound includes studies on natural bond orbital analysis, solvent and substituent effects. These studies provide insights into the molecular structure, atomic charges, electron density, and dipole moments of these compounds (Miar et al., 2021).

Synthesis and Conversion

The synthesis and conversion of similar compounds, focusing on their interactions and the formation of various derivatives, have been a subject of study. For example, the interaction of dihydroxy-tetrachloro-2,3-dihydrobenzo[b]furan with thiosemicarbazide and its derivatives has been explored, leading to various thiazoline and thiazolines products (Karlivan et al., 1996).

Theoretical Investigations

In-depth theoretical investigations into the HOMO–LUMO gap and global reactivity descriptor studies of derivatives of 3-phenylbenzo[d]thiazole-2(3H)-imine have been conducted. This research includes natural bond orbital and nucleus-independent chemical shifts analyses, focusing on solvent and substituent effects (Miar et al., 2021).

Preparation of Derivatives

The preparation of various derivatives of this compound, like thiazolidinone compounds and their efficacy, has been a topic of research. Studies have explored the synthesis of these derivatives, their physical and spectral properties, and their biological activities (Saleh et al., 2020).

Biochemical Analysis

Biochemical Properties

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by interacting with enzymes that regulate metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of cyclo-oxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained anti-inflammatory effects, but potential degradation products may also have different biological activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, such as gastrointestinal irritation and ulceration. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid . The compound’s interaction with these enzymes can alter the levels of metabolites, such as prostaglandins and leukotrienes, affecting various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

6-chloro-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S.HI/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h3-4,6,12H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCVGBKNJOXSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)SC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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